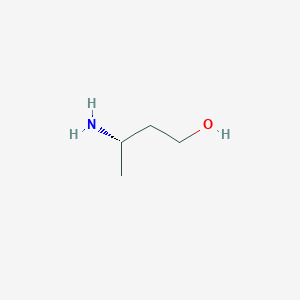

(S)-3-Aminobutan-1-ol

Übersicht

Beschreibung

(-)-3-Aminobutan-1-ol (also known as (-)-3-aminoisobutanol or (-)-3-AIB) is an organic compound that is found in nature and is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications. (-)-3-Aminobutan-1-ol is a chiral molecule with two enantiomers, and it is a versatile building block for organic synthesis. It has a wide range of uses in the pharmaceutical, food, and cosmetic industries. In addition, (-)-3-Aminobutan-1-ol has been found to have significant biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects.

Wissenschaftliche Forschungsanwendungen

Nanotechnology

Scientific Field

Nanotechnology in Healthcare and Medicine

Application Summary

“(S)-3-Aminobutan-1-ol” is utilized in the synthesis of nanoparticles that have applications in healthcare, particularly in drug delivery systems. These nanoparticles can be engineered to target specific cells or tissues, making them highly effective for treatment purposes .

Methods of Application

The compound is used to create a functional group on the surface of nanoparticles, which can then bind to drugs or imaging agents. The nanoparticles are often synthesized using methods like sol-gel processing or nanoprecipitation, where “(S)-3-Aminobutan-1-ol” acts as a stabilizing agent.

Results and Outcomes

The use of “(S)-3-Aminobutan-1-ol” in nanoparticle synthesis has led to the development of targeted drug delivery systems with improved bioavailability and reduced side effects. These systems have shown promising results in preclinical trials, with significant improvements in drug efficacy and patient outcomes.

Semiconductor Technology

Scientific Field

Semiconductor Manufacturing

Application Summary

In semiconductor technology, “(S)-3-Aminobutan-1-ol” is used in the cleaning and etching processes during the manufacturing of semiconductor devices .

Methods of Application

The compound is applied as a solvent or cleaning agent to remove residues from the semiconductor wafers. It is also used in wet etching processes, where precise concentrations and temperatures are maintained to ensure the proper etching of materials.

Results and Outcomes

The application of “(S)-3-Aminobutan-1-ol” in semiconductor manufacturing has resulted in cleaner surfaces and more accurate etching, contributing to the production of high-quality semiconductor devices.

Healthcare Applications

Scientific Field

Healthcare Diagnostics

Application Summary

“(S)-3-Aminobutan-1-ol” finds its application in the development of diagnostic assays and medical devices, aiding in the detection and monitoring of various health conditions .

Methods of Application

The compound is used in the formulation of reagents and as a buffer solution in diagnostic tests. It helps in stabilizing enzymes or other active components in the test kits.

Results and Outcomes

The use of “(S)-3-Aminobutan-1-ol” in diagnostic applications has led to the development of more stable and reliable test kits, which provide accurate and timely diagnosis for better patient management.

Robotics

Scientific Field

Robotics and Automation

Application Summary

“(S)-3-Aminobutan-1-ol” is involved in the production of materials and components used in robotics, particularly in the creation of flexible and durable parts .

Methods of Application

The compound is used in the synthesis of polymers and elastomers that form the basis of robotic components. These materials are designed to withstand the mechanical stress and flexibility required in robotic movements.

Results and Outcomes

Robotic components made using “(S)-3-Aminobutan-1-ol” have shown enhanced performance, with increased durability and flexibility, leading to more efficient and reliable robots.

Drug Delivery

Scientific Field

Pharmaceutical Sciences

Application Summary

“(S)-3-Aminobutan-1-ol” is used in the design of drug delivery systems, particularly in controlled-release formulations .

Methods of Application

The compound is incorporated into the matrix of drug delivery systems to modulate the release rate of the active pharmaceutical ingredient. It is used in various forms, including tablets, capsules, and injectable formulations.

Results and Outcomes

Controlled-release systems containing “(S)-3-Aminobutan-1-ol” have demonstrated the ability to maintain therapeutic drug levels over extended periods, improving patient compliance and treatment outcomes.

Diagnostics

Scientific Field

Medical Diagnostics

Application Summary

“(S)-3-Aminobutan-1-ol” is used in the development of diagnostic tools and technologies, enhancing the detection of diseases and health conditions .

Methods of Application

The compound is used in spectroscopic methods for gas analysis, serving as a calibration standard or a component in the sample preparation phase.

Results and Outcomes

The inclusion of “(S)-3-Aminobutan-1-ol” in diagnostic tools has improved the sensitivity and specificity of tests, allowing for more accurate and early detection of diseases.

This analysis provides a detailed overview of the diverse applications of “(S)-3-Aminobutan-1-ol” across various scientific fields, highlighting its significance in advancing research and technology.

Environmental Science

Scientific Field

Water Treatment and Environmental Remediation

Application Summary

“(S)-3-Aminobutan-1-ol” is used in environmental science for the treatment of wastewater and the remediation of contaminated sites. It plays a role in the synthesis of adsorbent materials that capture pollutants .

Methods of Application

The compound is incorporated into the structure of adsorbents such as activated carbon or polymer matrices. These materials are then used in filtration systems to remove contaminants from water or soil.

Results and Outcomes

The application of “(S)-3-Aminobutan-1-ol” in environmental remediation has led to the development of more efficient adsorbents, resulting in cleaner water and soil with reduced levels of pollutants.

Material Science

Scientific Field

Advanced Material Development

Application Summary

In material science, “(S)-3-Aminobutan-1-ol” is involved in the creation of new materials with unique properties, such as enhanced strength, flexibility, or electrical conductivity .

Methods of Application

The compound is used as a monomer or cross-linking agent in polymer synthesis, contributing to the material’s final properties. It is also used in the surface modification of materials to improve their interaction with other substances.

Results and Outcomes

Materials developed with “(S)-3-Aminobutan-1-ol” have found applications in various industries, including electronics, aerospace, and automotive, due to their improved performance characteristics.

Energy Technology

Scientific Field

Renewable Energy and Energy Storage

Application Summary

“(S)-3-Aminobutan-1-ol” is utilized in the field of energy technology, particularly in the development of batteries and supercapacitors, as well as in the production of renewable energy sources .

Methods of Application

The compound is used in the synthesis of electrode materials for batteries and supercapacitors, enhancing their energy storage capacity and efficiency. It is also involved in the production of biofuels and other renewable energy sources.

Results and Outcomes

The use of “(S)-3-Aminobutan-1-ol” in energy technology has contributed to the creation of more sustainable and efficient energy storage systems and has supported the advancement of renewable energy production.

Biotechnology

Scientific Field

Biotechnological Research and Development

Application Summary

“(S)-3-Aminobutan-1-ol” plays a significant role in biotechnology, particularly in the development of biocatalysts and biosensors .

Methods of Application

The compound is used in the immobilization of enzymes or other biological molecules, which are then used as catalysts or sensors in various biotechnological processes.

Results and Outcomes

Biocatalysts and biosensors developed with “(S)-3-Aminobutan-1-ol” have led to more efficient and sensitive detection methods in medical diagnostics and environmental monitoring.

Optoelectronics

Scientific Field

Optoelectronic Device Fabrication

Application Summary

“(S)-3-Aminobutan-1-ol” is used in the fabrication of optoelectronic devices, such as LEDs and photodetectors, due to its role in the synthesis of semiconductor materials .

Methods of Application

The compound is used in the vapor deposition processes to create thin films of semiconductor materials, which are essential components of optoelectronic devices.

Results and Outcomes

Optoelectronic devices fabricated using “(S)-3-Aminobutan-1-ol” have shown improved performance, with higher efficiency and longer lifespans.

Pharmaceutical Development

Scientific Field

Drug Synthesis and Pharmaceutical Chemistry

Application Summary

In pharmaceutical development, “(S)-3-Aminobutan-1-ol” is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates .

Eigenschaften

IUPAC Name |

(3S)-3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433065 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminobutan-1-ol | |

CAS RN |

61477-39-2 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

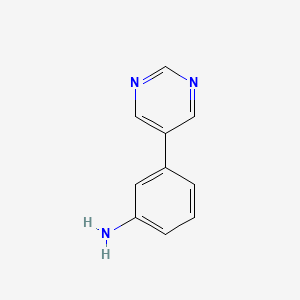

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

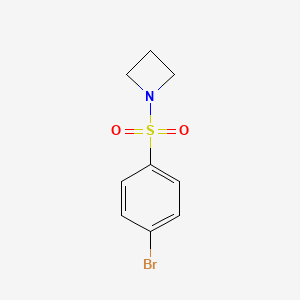

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

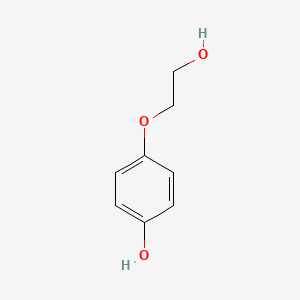

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

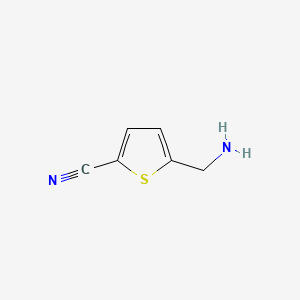

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)